![molecular formula C13H14FN3O B2877842 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one CAS No. 1707580-74-2](/img/structure/B2877842.png)
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, also known as F-SPA or Fluorescent SpiroPyran Amide, is a novel fluorescent probe that has gained significant attention in the scientific community due to its unique properties. This compound has the ability to undergo reversible photochromism, meaning it can change its color and fluorescence intensity upon exposure to light. This property makes it an attractive candidate for various applications in the field of scientific research.
Scientific Research Applications
Antipsychotic Agents
Compounds related to 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one have shown potential as antipsychotic agents. These compounds, including variations like 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, demonstrated antipsychotic profiles in biochemical and behavioral pharmacological test models, suggesting their use in treating psychiatric disorders. Their efficacy was assessed through various behavioral tests, including suppression of high baseline medial forebrain bundle self-stimulation in rats, indicating a reduced propensity for neurological side effects (Wise et al., 1985).
Dopamine D2-Receptor Antagonist
Another derivative, AMI-193, which includes the 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one structure, was developed as a 5-HT2A-selective antagonist with activity suitable for behavioral studies. However, it also acts as a potent dopamine D2-receptor antagonist, influencing its behavioral pharmacology. This compound's effects on operant behavior were characterized in squirrel monkeys, revealing significant interactions with dopamine indirect agonists (Czoty & Howell, 2000).
ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists
Research has also led to the development of high-affinity, non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor. A study discovered compounds like 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one as high-affinity ligands for the human ORL1 receptor. These compounds exhibit moderate to good selectivity against opioid receptors and act as full agonists in biochemical assays, highlighting their potential in ORL1 receptor-targeted therapies (Röver et al., 2000).
NK2 Receptor Antagonists
Furthermore, a series of spiropiperidines, including derivatives of 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, were synthesized as potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds showed equivalent NK2 receptor binding affinity and demonstrated potent antagonist activity in guinea pig trachea, suggesting their use in treating conditions like bronchoconstriction (Smith et al., 1995).
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13/h1-4,15H,5-8H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAKKLUBDXRWOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.